molecular formula C13H17ClN2O B1300901 1-(4-Benzylpiperazin-1-yl)-2-chloroethanone CAS No. 56056-37-2

1-(4-Benzylpiperazin-1-yl)-2-chloroethanone

Cat. No.: B1300901
CAS No.: 56056-37-2
M. Wt: 252.74 g/mol
InChI Key: LIOGCDLRYPBMGH-UHFFFAOYSA-N
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Description

1-(4-Benzylpiperazin-1-yl)-2-chloroethanone is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a benzyl group attached to a piperazine ring, which is further connected to a chloroethanone moiety. The unique structure of this compound allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.

Scientific Research Applications

1-(4-Benzylpiperazin-1-yl)-2-chloroethanone has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. .

    Biological Studies: The compound is used in biological assays to study its effects on various cellular processes and pathways.

    Industrial Applications: The compound is used as an intermediate in the synthesis of other complex molecules, which are valuable in the pharmaceutical and agrochemical industries.

Future Directions

The future directions for research on “1-(4-Benzylpiperazin-1-yl)-2-chloroethanone” would likely depend on the results of initial studies on its properties and potential applications. Given the wide range of activities exhibited by benzylpiperazine derivatives, it’s possible that this compound could have interesting pharmacological properties .

Biochemical Analysis

Biochemical Properties

1-(4-Benzylpiperazin-1-yl)-2-chloroethanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with oxidoreductase enzymes, which are involved in redox reactions within cells . The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, potentially inhibiting or modifying their activity. This interaction can lead to changes in the redox state of the cell, affecting various metabolic processes.

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and concentration used. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways such as the serotonin type 3 receptor pathway, which is involved in neurotransmission and mood regulation . Additionally, this compound can affect gene expression by altering the transcriptional activity of specific genes, leading to changes in protein synthesis and cellular function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to downstream effects on cellular processes. For instance, this compound has been shown to inhibit the activity of certain enzymes involved in neurotransmitter synthesis, thereby affecting neurotransmission and mood regulation .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or exposure to light . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with prolonged exposure leading to changes in cell viability and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulation of neurotransmitter levels and improvement in mood-related behaviors . At higher doses, toxic or adverse effects can occur, including acute psychosis, renal toxicity, and seizures . These threshold effects highlight the importance of careful dosage control in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways within the cell. It interacts with enzymes such as oxidoreductases and transferases, which play roles in redox reactions and the transfer of functional groups, respectively . These interactions can affect metabolic flux and the levels of specific metabolites, leading to changes in cellular metabolism and function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments . The distribution of this compound can influence its activity and effectiveness in different tissues and cell types.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound can affect its interactions with biomolecules and its overall impact on cellular processes.

Preparation Methods

The synthesis of 1-(4-Benzylpiperazin-1-yl)-2-chloroethanone typically involves the reaction of 4-benzylpiperazine with 2-chloroacetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

    Starting Materials: 4-Benzylpiperazine and 2-chloroacetyl chloride.

    Reaction Conditions: The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, at a temperature range of 0-5°C to prevent side reactions.

    Procedure: 4-Benzylpiperazine is dissolved in the solvent, and 2-chloroacetyl chloride is added dropwise with continuous stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.

Chemical Reactions Analysis

1-(4-Benzylpiperazin-1-yl)-2-chloroethanone undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted derivatives.

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, resulting in the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, resulting in the formation of corresponding alcohols and acids.

Comparison with Similar Compounds

1-(4-Benzylpiperazin-1-yl)-2-chloroethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.

Properties

IUPAC Name

1-(4-benzylpiperazin-1-yl)-2-chloroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O/c14-10-13(17)16-8-6-15(7-9-16)11-12-4-2-1-3-5-12/h1-5H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIOGCDLRYPBMGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00364210
Record name 1-(4-benzylpiperazin-1-yl)-2-chloroethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56056-37-2
Record name 1-(4-benzylpiperazin-1-yl)-2-chloroethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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